6,7-Diaminoheptanoic acid
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Overview
Description
6,7-Diaminoheptanoic acid is a diamino acid that is heptanoic acid substituted by amino groups at positions 6 and 7. It has the molecular formula C7H16N2O2 and a molecular weight of 160.214 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diaminoheptanoic acid can be achieved through several methods. One common approach involves the reaction of heptanoic acid with ammonia or amines under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the proper substitution of amino groups at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6,7-Diaminoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amino groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
6,7-Diaminoheptanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-Diaminoheptanoic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. This can affect enzymatic activity, protein folding, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid: A straight-chain fatty acid used in the preparation of esters for the fragrance industry.
3,7-Diaminoheptanoic acid: A similar diamino acid with amino groups at positions 3 and 7.
Aminocaproic acid: An amino acid used in medicine to prevent bleeding.
Uniqueness
6,7-Diaminoheptanoic acid is unique due to the specific positioning of its amino groups, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H16N2O2 |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
6,7-diaminoheptanoic acid |
InChI |
InChI=1S/C7H16N2O2/c8-5-6(9)3-1-2-4-7(10)11/h6H,1-5,8-9H2,(H,10,11) |
InChI Key |
GDGUHGLYYRTIJW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(CN)N |
Origin of Product |
United States |
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